molecular formula C14H16FN3O B2592676 1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea CAS No. 1311494-95-7

1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea

Cat. No. B2592676
CAS RN: 1311494-95-7
M. Wt: 261.3
InChI Key: KLJRRZFCIOGMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea, also known as PF-04457845, is a small molecule inhibitor that acts on the fatty acid amide hydrolase (FAAH) enzyme. The FAAH enzyme is responsible for breaking down endocannabinoids, which are molecules that regulate several physiological processes such as pain, inflammation, and appetite. PF-04457845 has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea acts as a reversible inhibitor of FAAH enzyme. FAAH is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound leads to an increase in endocannabinoid levels, which can modulate several physiological processes. The endocannabinoids act on cannabinoid receptors such as CB1 and CB2, which are present in several tissues and organs.
Biochemical and Physiological Effects:
The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can modulate several physiological processes such as pain, inflammation, and appetite. The endocannabinoids act on cannabinoid receptors such as CB1 and CB2, which are present in several tissues and organs. The activation of CB1 receptors can lead to analgesic and anti-inflammatory effects, while the activation of CB2 receptors can lead to immunomodulatory effects.

Advantages and Limitations for Lab Experiments

1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity towards FAAH enzyme, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, this compound has some limitations as well. It has a short half-life in vivo, which can limit its therapeutic potential. It also has some off-target effects, which can complicate the interpretation of results.

Future Directions

1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea has several potential future directions for research. It can be studied further for its therapeutic potential in various diseases such as pain, anxiety, and inflammation. It can also be used as a tool to study the role of endocannabinoids in various physiological processes. Further research can also be done to optimize its pharmacokinetic properties and minimize its off-target effects. Additionally, it can be used as a starting point for the development of other FAAH inhibitors with improved properties.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea involves several steps starting from commercially available starting materials. The key step involves the reaction of 4-fluoroaniline with 1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid to form the corresponding amide. This amide is then converted to the urea derivative using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea has been extensively studied for its potential therapeutic applications in various diseases such as pain, anxiety, and inflammation. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can modulate several physiological processes. In preclinical studies, this compound has shown promising results in reducing pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(1-prop-2-ynylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-2-8-18-9-7-13(10-18)17-14(19)16-12-5-3-11(15)4-6-12/h1,3-6,13H,7-10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJRRZFCIOGMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.